N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide
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Overview
Description
N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.36 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a phenylethylidene group and a toluidino group attached to an acetohydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 1-phenylethylidene and 4-toluidinoacetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide can be compared with other similar compounds such as:
N’-[(E)-1-phenylethylidene]acetohydrazide: This compound lacks the toluidino group and has different chemical properties and applications.
N’-[(E)-1-phenylethylidene]-2-(2-thienyl)acetohydrazide: This compound contains a thienyl group instead of a toluidino group, leading to different reactivity and applications.
N’-[(E)-1-phenylethylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide: The presence of trichlorophenoxy group in this compound results in distinct chemical behavior and uses.
These comparisons highlight the uniqueness of N’-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13-8-10-16(11-9-13)18-12-17(21)20-19-14(2)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-14+ |
InChI Key |
DYQYIYHNRKFUNT-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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